molecular formula C13H12O3S B1680245 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione CAS No. 59147-84-1

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione

Cat. No.: B1680245
CAS No.: 59147-84-1
M. Wt: 248.3 g/mol
InChI Key: MZIOEPIEDDJOPP-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione is an organic compound with a complex structure that includes a naphthalene core substituted with hydroxyethylthio and methyl groups

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with biological macromolecules via non-covalent interactions (e.g., pi stacking with DNA bases) or potentially through covalent bonding if it undergoes bioactivation .

Future Directions

Future research could involve studying the reactivity of this compound under various conditions, exploring its potential interactions with biological targets, and assessing its safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylnaphthalene-1,4-dione with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the naphthalene core can be reduced to hydroxyl groups.

    Substitution: The hydroxyethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the naphthalene core.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Hydroxyethyl)thio)-1,4-naphthoquinone
  • 2-((2-Hydroxyethyl)thio)-3-methyl-1,4-benzoquinone
  • 2-((2-Hydroxyethyl)thio)-3-methyl-1,4-anthraquinone

Uniqueness

2-((2-Hydroxyethyl)thio)-3-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its hydroxyethylthio group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-11(15)9-4-2-3-5-10(9)12(16)13(8)17-7-6-14/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIOEPIEDDJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274390
Record name 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59147-84-1
Record name 2-(2-Hydroxyethylsulfanyl)-3-methyl-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059147841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Hydroxyethyl)sulfanyl]-3-methylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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